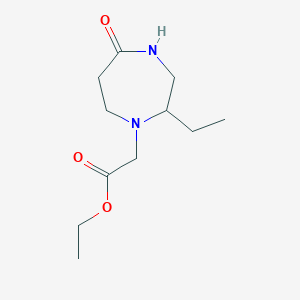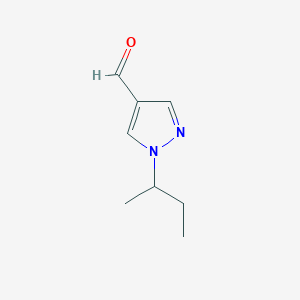![molecular formula C19H28N2O3 B1327207 Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate CAS No. 898789-49-6](/img/structure/B1327207.png)
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate is not directly studied in the provided papers. However, the papers do discuss reactions and photolysis of structurally related compounds, which can provide insights into the behavior of similar ethyl oxovalerate derivatives. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate suggests that such compounds may undergo photoisomerisation and loss of carbon dioxide under certain conditions .
Synthesis Analysis
The synthesis of related compounds involves reactions with various amines and alcohols,
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Research has shown various chemical reactions and synthesis processes involving compounds similar to Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate. For instance, Kurihara et al. (1980) described the reactions of ethyl 3-ethoxymethylene-2,4-dioxovalerate with phenyl- and methylhydrazines, leading to different pyrazole derivatives (Kurihara, Uno, & Sakamoto, 1980). Similarly, Ablajan and Xiamuxi (2012) discussed the synthesis of isoxazol-5-ones and pyrazol-5-ones under ultrasonic irradiation, utilizing methyl 4-methyl-3-oxovalerate (Ablajan & Xiamuxi, 2012).
Pharmacological Properties
Research has explored the pharmacological properties of related compounds. For instance, Senda, Hirota, and Notani (1974) investigated the pharmacological activity of uracil derivatives synthesized from ethyl 3-oxovalerate, finding potential analgetic and anti-inflammatory activities (Senda, Hirota, & Notani, 1974).
Photolytic Pathways
The photolysis of compounds related to Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate has been studied. Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing insights into photolytic pathways (Ang & Prager, 1992).
Synthesis of Novel Compounds
There has been significant research in synthesizing novel compounds using related esters. For example, Zheng et al. (2010) synthesized novel phenylethanol derivatives from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, showing potential in suppressing lung cancer cell growth (Zheng et al., 2010).
Chemical Sensing Applications
There are also studies on chemical sensing applications. Aysha et al. (2021) synthesized a new colorimetric chemosensor using a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye for detecting metal cations (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Lipoxygenase Inhibition
Vinayagam et al. (2017) synthesized furan-3-carboxylic acid alkyl ester derivatives for inhibiting lipoxygenase enzyme, which is significant for its potential medicinal applications (Vinayagam, Gajbhiye, Mandal, Arumugam, Achari, & Jaisankar, 2017).
Direcciones Futuras
The future directions for the study of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate could include further investigation into its synthesis, chemical reactions, and potential applications. Given the promising neuroprotective and anti-inflammatory properties of similar compounds , it would be interesting to explore these aspects of Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate as well.
Propiedades
IUPAC Name |
ethyl 5-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-3-24-19(23)9-5-8-18(22)17-7-4-6-16(14-17)15-21-12-10-20(2)11-13-21/h4,6-7,14H,3,5,8-13,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPVONZWISTWWQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC(=C1)CN2CCN(CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643459 |
Source


|
| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate | |
CAS RN |
898789-49-6 |
Source


|
| Record name | Ethyl 3-[(4-methyl-1-piperazinyl)methyl]-δ-oxobenzenepentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-{3-[(4-methylpiperazin-1-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80643459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1',4',6',7'-Tetrahydrospiro[1,3-dioxolane-2,5'-indazole]](/img/structure/B1327128.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)
![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)
![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)
![6-Bromo-2,4-dichloro-7-(phenylsulfonyl)-7H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1327140.png)
![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)
![Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate](/img/structure/B1327142.png)
![3-(Pyridin-2-ylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B1327143.png)


![(2E)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B1327151.png)
